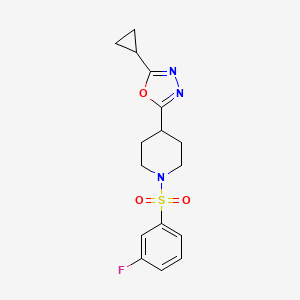

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl sulfonyl group, a piperidinyl group, and an oxadiazole ring

Properties

IUPAC Name |

2-cyclopropyl-5-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-13-2-1-3-14(10-13)24(21,22)20-8-6-12(7-9-20)16-19-18-15(23-16)11-4-5-11/h1-3,10-12H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSJCFRQOARIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Cyclization-Alkylation

Recent advances demonstrate the feasibility of combining cyclization and alkylation steps in a single pot. For example, simultaneous treatment of carbohydrazides with CS₂ and alkyl halides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time and improves yields.

Challenges and Optimization Strategies

- Low Yields in Alkylation : The steric hindrance posed by the cyclopropyl group can reduce alkylation efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) enhances reactivity.

- Purification Difficulties : Silica gel chromatography remains the standard method, though recrystallization from ethanol/water mixtures offers a scalable alternative.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors have been proposed to manage exothermic reactions during cyclization. Additionally, replacing toxic CS₂ with thiourea derivatives as sulfur sources is under investigation to improve safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure includes functional groups that could interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

- Antimicrobial Activity : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit antimicrobial properties. The presence of the oxadiazole ring enhances the biological activity against various pathogens .

- Antioxidant Properties : Studies have shown that compounds with oxadiazole moieties can act as antioxidants, providing protection against oxidative stress .

- Neurological Applications : The sulfonyl piperidine structure suggests potential applications in treating neurological disorders by modulating receptor activity .

Material Science

The unique structural properties of 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole make it a candidate for use in developing advanced materials.

Applications in Material Development

- Conductive Polymers : Due to its electronic properties, this compound can be utilized in creating conductive polymers for electronic applications.

- Coatings and Adhesives : The stability and reactivity of the compound may allow for its use in formulating specialized coatings and adhesives with enhanced performance characteristics.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in synthesizing other complex organic compounds.

Synthesis and Reaction Pathways

The synthesis typically involves multiple steps:

- Formation of the piperidinyl intermediate through reaction with sulfonyl chlorides.

- Cyclization to form the oxadiazole ring via condensation reactions.

Case Studies and Research Findings

Recent studies have revealed various aspects of the compound's biological activity:

- A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antioxidant and antimicrobial activities; findings indicated comparable efficacy to first-line drugs .

- Molecular docking studies have shown that the compound interacts effectively with specific biological targets, suggesting pathways for therapeutic development .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

- 2-Cyclopropyl-5-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Biological Activity

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine moiety, and a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl sulfonyl group enhances its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

- A study highlighted the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showing that compounds with similar structures can inhibit bacterial growth effectively .

- In vitro tests have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The oxadiazole ring is associated with anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines:

- Studies revealed that oxadiazole derivatives can reduce inflammation in models of acute and chronic inflammation .

- The specific mechanism may involve modulation of signaling pathways related to inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been explored:

- Research has indicated that similar compounds can induce apoptosis in cancer cells by inhibiting critical pathways such as PARP1 activity .

- Docking studies suggest strong binding affinities to cancer-related targets, indicating potential for further development as an anticancer agent .

Case Studies

Several case studies have been conducted on compounds similar to this compound:

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the structure may enhance binding affinity and stability.

Q & A

Q. What are the standard synthetic routes for 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with cyclization of carboxylic acid derivatives to form the 1,3,4-oxadiazole core. For example:

- Step 1 : Conversion of carboxylic acids to 1,3,4-oxadiazole precursors via reaction with hydrazine and subsequent cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

- Step 2 : Sulfonylation of the piperidine moiety using 3-fluorophenylsulfonyl chloride under basic conditions (e.g., DMF with LiH as a base) .

- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields >80%. Solvent choice (e.g., ethanol for reflux or DMF for sulfonylation) and temperature control (90–100°C) are critical for purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the oxadiazole core (e.g., characteristic peaks at δ 8.5–9.0 ppm for aromatic protons) and sulfonyl-piperidine substituents .

- Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

- IR Spectroscopy : Identifies functional groups like S=O (stretching at 1150–1250 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Experimental Design : Use standardized protocols (e.g., MIC assays for antibacterial activity) and include positive controls (e.g., ciprofloxacin) to minimize variability .

- Data Analysis : Employ statistical tools (e.g., ANOVA) to assess significance. For example, if antibacterial activity varies between Gram-positive and Gram-negative strains, validate via dose-response curves and check for solvent interference (e.g., DMSO toxicity) .

- Structural Confirmation : Re-characterize batches to rule out impurities affecting bioactivity .

Q. What strategies improve the yield of the sulfonylation step in the synthesis of this compound?

- Reagent Ratios : Use a 1.2:1 molar excess of 3-fluorophenylsulfonyl chloride to ensure complete reaction with the piperidine intermediate .

- Catalysis : Add LiH or NaH to deprotonate the piperidine nitrogen, enhancing nucleophilicity .

- Workup Optimization : Precipitate the product by adjusting pH to 6–7 with dilute HCl, followed by recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chloride .

Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?

- ADME Modeling : Tools like SwissADME predict logP values (lipophilicity) and permeability across the blood-brain barrier. For example, the cyclopropyl group may reduce metabolic degradation .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential targets, such as bacterial enoyl-ACP reductase for antibacterial activity .

- SAR Analysis : Compare with analogs (e.g., 3-cyclopropyl oxadiazoles) to correlate substituent effects with bioactivity .

Methodological Challenges

Q. How should researchers address low purity in the final product after recrystallization?

- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate by-products. For polar impurities, reverse-phase HPLC with acetonitrile/water is effective .

- Analytical Monitoring : Track reaction progress via TLC (Rf = 0.5 in 7:3 hexane/ethyl acetate) to isolate intermediates before side reactions occur .

Q. What are the best practices for evaluating the stability of this compound under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C and analyze degradation via HPLC over 24 hours .

- Light/Temperature Sensitivity : Store lyophilized samples at –20°C in amber vials to prevent photodegradation of the sulfonyl group .

Notes on Contradictions

- Yield vs. Purity : Microwave-assisted synthesis () improves yield but may require stricter temperature control to avoid by-products compared to conventional reflux ().

- Bioactivity Variability : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) highlight the need for assay standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.